![molecular formula C16H12Cl2O2S B12631286 2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] CAS No. 1000775-20-1](/img/structure/B12631286.png)
2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] is an organic compound characterized by the presence of sulfur and chlorine atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] typically involves the reaction of 2-chlorobenzoyl chloride with a sulfur-containing reagent under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and a base such as triethylamine to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to optimize yield and purity. The use of automated systems for temperature and pressure control is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsulfoxonium-2-(chloro)benzoylmethylide: Shares structural similarities but differs in the presence of a sulfoxonium group.
2-Chloro-3’,4’-dimethoxybenzil: Similar in having a chlorinated aromatic ring but differs in the presence of methoxy groups.
Uniqueness
2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] is unique due to its combination of sulfur and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
1000775-20-1 |
|---|---|
Fórmula molecular |
C16H12Cl2O2S |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C16H12Cl2O2S/c17-13-7-3-1-5-11(13)15(19)9-21-10-16(20)12-6-2-4-8-14(12)18/h1-8H,9-10H2 |
Clave InChI |
DJAZYUBXJYUMGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CSCC(=O)C2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


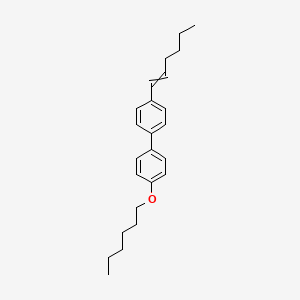
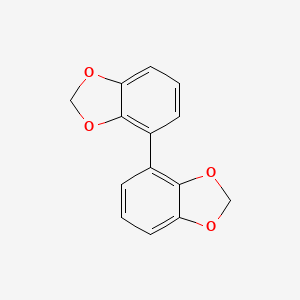
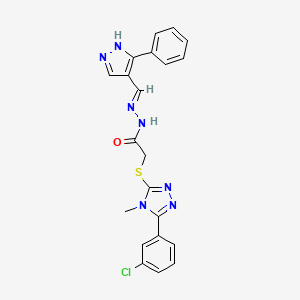
![8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine](/img/structure/B12631236.png)
![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
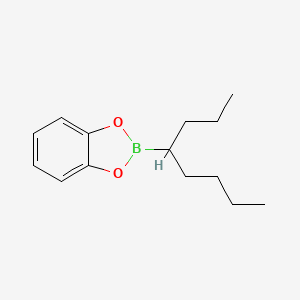
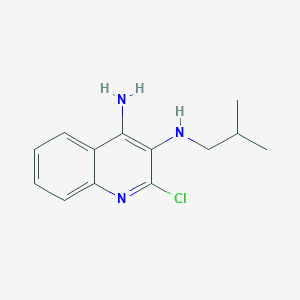

![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
